VU0453379 hydrochloride

GLP-1R allosteric modulation insulin secretion pancreatic islet pharmacology

Researchers investigating central GLP-1R signaling face a scarcity of brain-penetrant tool compounds. VU0453379 hydrochloride is the first highly selective, CNS-penetrant GLP-1R PAM, solving this gap via an allosteric mechanism that preserves endogenous ligand tone. • Potentiates orthosteric ligands with probe-dependent EC50 values: 1.8 μM (GLP-1), 8.4 μM (exenatide), 30 μM (liraglutide). • Validated in vivo: reverses haloperidol-induced catalepsy at 30 mg/kg. • HCl salt delivers 20 mg/mL aqueous solubility for reproducible, DMSO-free systemic dosing.

Molecular Formula C26H35ClN4O2
Molecular Weight 471.0 g/mol
Cat. No. B12041553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0453379 hydrochloride
Molecular FormulaC26H35ClN4O2
Molecular Weight471.0 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl
InChIInChI=1S/C26H34N4O2.ClH/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3;/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31);1H/t19-;/m0./s1
InChIKeyOCMGNMGYQPPMFF-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0453379 Hydrochloride: A CNS-Penetrant GLP-1R Positive Allosteric Modulator (PAM) for Metabolic and Neuroscience Research


VU0453379 hydrochloride is a highly selective, central nervous system (CNS)-penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) [1]. It is a small-molecule chemical probe that potentiates GLP-1R signaling without directly competing with orthosteric peptide ligands such as GLP-1, exenatide, or liraglutide [1]. VU0453379 was identified through a duplexed, functional multiaddition high-throughput screen and subsequent iterative parallel synthesis effort, representing the first highly selective and CNS-penetrant GLP-1R PAM reported [1]. The compound is supplied as the hydrochloride salt with a molecular weight of 471.03 g/mol (free base: 434.57 g/mol), and its primary application is as a research tool for investigating GLP-1R allosteric modulation in both peripheral and central nervous system contexts .

Why Generic GLP-1R Agonists Cannot Substitute for VU0453379 Hydrochloride in Allosteric Modulation Studies


GLP-1R-targeting compounds cannot be simply interchanged because VU0453379 operates via a fundamentally distinct allosteric mechanism rather than orthosteric agonism. Orthosteric GLP-1R agonists such as exenatide, liraglutide, and semaglutide bind directly to the extracellular orthosteric pocket and activate the receptor independently of endogenous ligand tone, often producing sustained, non-physiological signaling that contributes to adverse effects including nausea and vomiting [1]. In contrast, VU0453379 binds to an allosteric site and potentiates the activity of endogenous GLP-1 or exogenously administered orthosteric ligands, preserving the spatiotemporal dynamics of physiological GLP-1R activation [2]. This mechanistic divergence translates to quantifiable differences in functional potency, CNS exposure, and in vivo efficacy profiles that are critical for research applications requiring modulation of GLP-1R signaling in the central nervous system [2].

Quantitative Differentiation Evidence: VU0453379 Hydrochloride Versus GLP-1R Orthosteric Agonists and Other Modulators


VU0453379 Potentiates Exenatide-Induced Insulin Secretion at 30 μM in Primary Mouse Pancreatic Islets

VU0453379 acts as a PAM that potentiates the insulinotropic effect of low-dose exenatide in primary mouse pancreatic islets [1]. This represents a fundamental mechanistic distinction from orthosteric agonists, which directly stimulate insulin secretion independently of peptide ligand co-administration [2]. The allosteric mechanism of VU0453379 preserves endogenous ligand regulation, offering a tool for dissecting GLP-1R signaling that is not achievable with direct orthosteric agonists [1].

GLP-1R allosteric modulation insulin secretion pancreatic islet pharmacology

VU0453379 Exhibits CNS-Penetrant Activity with Reversal of Haloperidol-Induced Catalepsy at 30 mg/kg

VU0453379 (30 mg/kg) significantly reverses haloperidol-induced catalepsy in a rat model of Parkinson's disease motor symptoms, demonstrating functional CNS penetration and in vivo efficacy [1]. This CNS-penetrant PAM activity contrasts sharply with clinically approved orthosteric GLP-1R agonists, which exhibit limited to negligible brain penetration and are not evaluated for direct CNS-mediated behavioral effects [2]. The catalepsy reversal achieved by VU0453379 occurs via potentiation of endogenous GLP-1R signaling in the brain, a mechanism inaccessible to peripherally-restricted GLP-1 analogs [1].

CNS-penetrant GLP-1R PAM Parkinson's disease model haloperidol-induced catalepsy in vivo pharmacology

VU0453379 Displays Differential Potentiation of GLP-1R Orthosteric Ligands (EC50: 1.8 μM with GLP-1; 8.4 μM with Exenatide; 30 μM with Liraglutide)

VU0453379 exhibits orthosteric ligand-dependent potentiation of GLP-1R calcium mobilization in 9-3-H cells expressing human GLP-1R, with EC50 values of 1.8 μM for GLP-1, 8.4 μM for exenatide, and 30 μM for liraglutide . This ligand-dependent efficacy profile — termed probe dependence — indicates that VU0453379 differentially modulates GLP-1R signaling depending on which orthosteric agonist occupies the receptor. Orthosteric agonists themselves do not exhibit this phenomenon, as they activate the receptor independently. This property positions VU0453379 as a valuable tool for investigating biased signaling and allosteric modulation at GLP-1R [1].

biased agonism allosteric modulation GLP-1R pharmacology functional selectivity

VU0453379 Hydrochloride Provides Aqueous Solubility of 20 mg/mL in Water Versus Limited DMSO Solubility of Free Base

The hydrochloride salt form of VU0453379 (MW 471.03 g/mol) provides aqueous solubility of 20 mg/mL in water (clear solution), whereas the free base exhibits only sparing solubility in DMSO (1-10 mg/mL) and slight solubility in acetonitrile (0.1-1 mg/mL) . This 2- to 200-fold improvement in aqueous solubility compared to free base solubility in organic solvents is critical for in vivo dosing studies requiring aqueous formulation vehicles, particularly for CNS pharmacology experiments where consistent systemic exposure is essential .

solubility optimization in vivo formulation salt selection research-grade procurement

VU0453379 Achieves 59.2% Maximum GLP-1R Potentiation with EC50 of 1.3 μM

VU0453379 potentiates GLP-1R signaling with an EC50 of 1.3 μM and a maximum potentiation of 59.2% of the GLP-1 maximal response in calcium mobilization assays . This partial potentiation profile contrasts with full orthosteric agonists that achieve near-100% maximal receptor activation. The sub-maximal efficacy ceiling may offer a safety advantage for in vivo studies by reducing the risk of receptor overstimulation and associated adverse effects such as nausea, which are dose-limiting with full orthosteric agonists [1].

GLP-1R PAM allosteric efficacy partial potentiation receptor pharmacology

Optimal Research Applications for VU0453379 Hydrochloride Based on Quantitative Differentiation Evidence


CNS GLP-1R Pharmacology Studies in Parkinson's Disease and Neuropsychiatric Models

Based on the demonstrated in vivo reversal of haloperidol-induced catalepsy at 30 mg/kg [1], VU0453379 hydrochloride is the appropriate tool compound for investigating central GLP-1R signaling in preclinical models of Parkinson's disease, antipsychotic-induced motor deficits, and other neuropsychiatric conditions involving basal ganglia circuitry. Unlike orthosteric GLP-1R agonists that exhibit limited brain penetration, VU0453379 provides the CNS exposure required for behavioral pharmacology studies [1]. The aqueous solubility (20 mg/mL in water) of the hydrochloride salt facilitates reproducible systemic dosing . Researchers should utilize the 30 mg/kg dose validated in the catalepsy reversal assay as a benchmark for CNS efficacy studies.

Allosteric Modulation and Biased Signaling Studies at GLP-1R

VU0453379 hydrochloride is uniquely suited for experiments investigating probe dependence and functional selectivity at GLP-1R, given its differential potentiation of orthosteric ligands (EC50: 1.8 μM with GLP-1; 8.4 μM with exenatide; 30 μM with liraglutide) . This compound enables researchers to dissect how allosteric modulation alters signaling outcomes in a ligand-dependent manner, a line of inquiry inaccessible with orthosteric agonists alone. Experimental designs should incorporate concentration-response curves with each orthosteric ligand to fully capture the probe dependence profile .

Insulin Secretion Potentiation Studies in Primary Islet Models

For ex vivo pancreatic islet experiments requiring potentiation of insulin secretion without direct, ligand-independent agonism, VU0453379 hydrochloride at 30 μM provides robust enhancement of exenatide-induced insulin secretion in primary mouse pancreatic islets [1]. This application is particularly valuable for researchers seeking to model physiological GLP-1R modulation where the PAM requires endogenous or co-administered peptide ligand to exert its effect, thereby preserving the temporal and spatial regulation of GLP-1R signaling that is lost with direct orthosteric agonists [1].

In Vivo Dosing Studies Requiring Aqueous Formulation

The hydrochloride salt form is the preferred procurement choice for in vivo pharmacology studies requiring aqueous vehicle formulations, as it provides 20 mg/mL solubility in water (clear solution) versus the free base which requires DMSO or acetonitrile for dissolution . This solubility profile enables preparation of reproducible dosing solutions in saline or buffered aqueous vehicles, reducing formulation-related variability and eliminating DMSO vehicle artifacts that can confound behavioral and metabolic readouts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0453379 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.